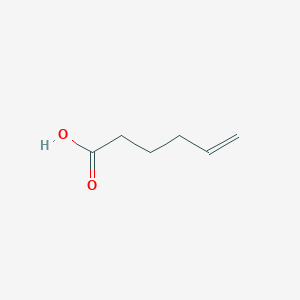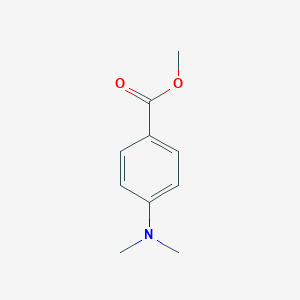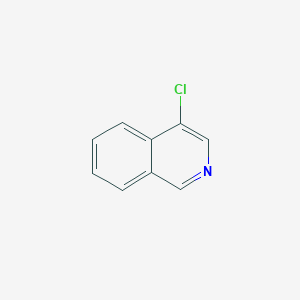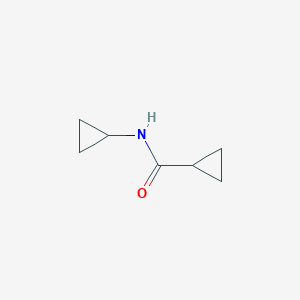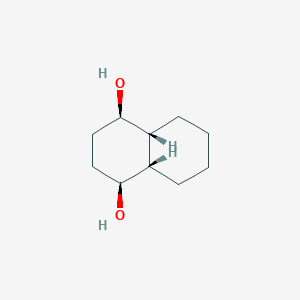
(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol, also known as tetrahydronaphthalene-1,4-diol, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields.
Mécanisme D'action
The mechanism of action of (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the regulation of various signaling pathways, including the NF-κB and Nrf2 pathways.
Effets Biochimiques Et Physiologiques
(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol has been found to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been found to exhibit anti-inflammatory properties, which can reduce inflammation in various tissues and organs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol is its low toxicity, which makes it suitable for use in lab experiments. Additionally, it is readily available and cost-effective. However, one of the limitations of using (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability.
Orientations Futures
There are several potential future directions for the research on (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol. One possible direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate its mechanism of action and to identify potential targets for its therapeutic effects. Finally, it would be interesting to investigate the potential synergistic effects of (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol with other compounds, which may enhance its therapeutic efficacy.
Conclusion:
In conclusion, (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, and it has potential therapeutic applications in the treatment of various diseases. Further research is needed to fully elucidate its mechanism of action and to identify potential targets for its therapeutic effects.
Méthodes De Synthèse
The synthesis of (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol involves the reduction of naphthalene-1,4-dione using sodium borohydride. This method has been reported in several research articles, and it has been found to be efficient and cost-effective.
Applications De Recherche Scientifique
(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol has been extensively studied for its potential applications in various scientific research fields. It has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, it has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
1127-51-1 |
|---|---|
Nom du produit |
(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol |
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(1S,4R,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H18O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h7-12H,1-6H2/t7-,8+,9-,10+ |
Clé InChI |
FHJSOCHUPDXCJI-YNFQOJQRSA-N |
SMILES isomérique |
C1CC[C@H]2[C@@H](C1)[C@@H](CC[C@@H]2O)O |
SMILES |
C1CCC2C(C1)C(CCC2O)O |
SMILES canonique |
C1CCC2C(C1)C(CCC2O)O |
Synonymes |
(1R,4aα,8aα)-Decahydro-1α,4α-naphthalenediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



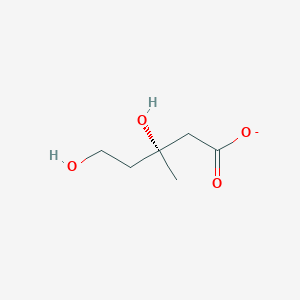
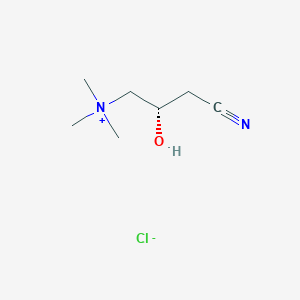

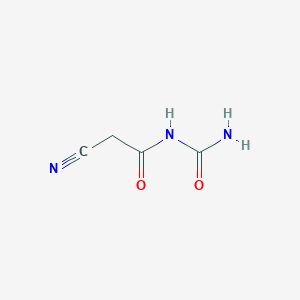

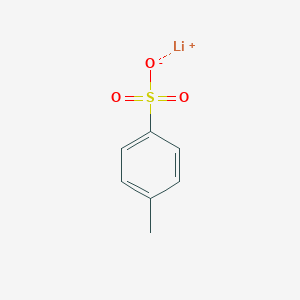
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
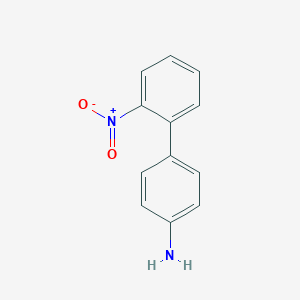
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)

